molecular formula C6H9BrO3 B1448019 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one CAS No. 1346562-84-2

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

Cat. No.: B1448019
CAS No.: 1346562-84-2
M. Wt: 209.04 g/mol
InChI Key: NXPZBWYAWXVJNT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one: is an organic compound that belongs to the class of dioxanones It is characterized by a bromomethyl group attached to the dioxanone ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one typically involves the bromination of 5-methyl-1,3-dioxan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used to modify biomolecules through bromomethylation, enabling the study of protein interactions and functions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxanone ring provides a stable framework that can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    5-Methyl-1,3-dioxan-2-one: Lacks the bromomethyl group, resulting in different reactivity.

    5-(Chloromethyl)-5-methyl-1,3-dioxan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different chemical properties.

    5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-one: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different nucleophiles.

Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for applications in different fields.

Properties

IUPAC Name

5-(bromomethyl)-5-methyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPZBWYAWXVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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